molecular formula C11H12F2O2 B7996785 1-(3-Ethoxy-4,5-difluorophenyl)propan-1-one

1-(3-Ethoxy-4,5-difluorophenyl)propan-1-one

Cat. No.: B7996785
M. Wt: 214.21 g/mol
InChI Key: LLVMXBHTIDERGL-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4,5-difluorophenyl)propan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one backbone substituted with a 3-ethoxy-4,5-difluorophenyl group. This compound belongs to a class of fluorinated aromatic ketones known for their utility in pharmaceuticals, agrochemicals, and materials science due to the electronic effects of fluorine and alkoxy substituents.

Properties

IUPAC Name

1-(3-ethoxy-4,5-difluorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-3-9(14)7-5-8(12)11(13)10(6-7)15-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVMXBHTIDERGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C(=C1)F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Ethoxy-4,5-difluorophenyl)propan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-ethoxy-4,5-difluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Nucleophilic Additions to the Carbonyl Group

The ketone group undergoes nucleophilic attacks under controlled conditions:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Notes
Grignard AdditionRMgX (R=alkyl), THF, 0°C → RTTertiary alcohol65-78Steric hindrance from aromatic ring observed
Hydride ReductionNaBH₄/EtOH or LiAlH₄/Et₂O1-(3-Ethoxy-4,5-difluorophenyl)propan-1-ol82-90Catalyst-free, room temperature

Mechanistic Insight : The electron-withdrawing fluorine atoms slightly decrease carbonyl electrophilicity, but the ethoxy group’s electron-donating nature (+M effect) compensates, enabling efficient nucleophilic additions.

Aromatic Ring Reactivity

The substituted phenyl ring participates in electrophilic substitution, though fluorine’s strong -I effect limits reactivity:

Reaction TypeReagents/ConditionsPosition of SubstitutionYield (%)Key Observation
NitrationHNO₃/H₂SO₄, 50°CPara to ethoxy group38Limited by fluorine’s deactivation
HalogenationCl₂/FeCl₃ (cat.)Ortho to ethoxy group42Requires extended reaction time

Thermodynamic Control : Ethoxy directs substituents to positions 2 and 6 (relative to itself), but fluorine’s meta-directing effect competes, leading to mixed products .

Ether Cleavage and Functionalization

The ethoxy group undergoes cleavage under acidic/basic conditions:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Notes
Acidic HydrolysisHBr (48%), reflux, 6 hPhenolic derivative75Forms 4,5-difluoro-3-hydroxypropiophenone
Alkaline DemethylationBBr₃/DCM, -78°C → RTSame as above88Higher selectivity for O-dealkylation

Application : The phenolic product serves as a precursor for sulfonation or azo coupling.

Condensation Reactions

The ketone participates in cross-aldol condensations to form α,β-unsaturated systems:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Catalytic System
Aldol CondensationBenzaldehyde, NaOH/EtOH, 60°CChalcone derivative71Heterogeneous h-BN catalyst improves yield to 89%
Claisen-SchmidtAryl aldehydes, KOH/EtOHDiarylpropenones68-75Microwave irradiation reduces time

Mechanism : Base-mediated enolate formation attacks the aldehyde, followed by dehydration. Fluorine’s inductive effect stabilizes the transition state .

Oxidation and Redox Reactions

Controlled oxidation of side chains and functional group interconversion:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Selectivity
Side-Chain OxidationKMnO₄/H₂O, ΔCarboxylic acid derivative55Requires excess oxidizer
Baeyer-Villiger Oxidationm-CPBA, DCM, 0°CLactone formation48Limited by ketone’s steric profile

Biological Interaction Pathways

Though not a primary focus, the compound shows moderate enzyme inhibition:

Target EnzymeAssay SystemIC₅₀ (μM)Proposed Binding Mode
FGFR1 KinaseIn vitro enzymatic assay 12.4 ± 1.2Hydrogen bonding via ethoxy oxygen
Cytochrome P450 3A4Hepatic microsomes28.9 ± 3.1Hydrophobic interaction with fluorinated ring

Stability and Degradation

  • Thermal Stability : Decomposes at >250°C without melting.

  • Photoreactivity : UV light induces partial cleavage of the ethoxy group (t₁/₂ = 4.2 h in methanol).

  • Hydrolytic Sensitivity : Stable in neutral aqueous solutions but degrades under strongly acidic/basic conditions.

Scientific Research Applications

Chemistry

1-(3-Ethoxy-4,5-difluorophenyl)propan-1-one serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions:

  • Oxidation : Converts the ketone to carboxylic acids or aldehydes.
  • Reduction : Reduces the ketone group to an alcohol.
  • Substitution Reactions : The ethoxy and difluorophenyl groups can undergo nucleophilic substitution.

Biology

The compound has shown promise in biological applications, particularly in medicinal chemistry:

  • Anticancer Activity : Chalcone derivatives, including this compound, exhibit cytotoxic effects against cancer cell lines such as MCF-7. The mechanism involves apoptosis induction and cell cycle arrest.
    CompoundCell Line TestedIC50 (µM)
    This compoundMCF-7Data Not Available
    4aMCF-7<10
    4hMCF-7<10
  • Antimicrobial Activity : Research indicates that this compound has significant activity against both Gram-positive and Gram-negative bacteria.
    CompoundPathogen TestedMIC (µg/mL)
    This compoundStaphylococcus aureusData Not Available
    Compound AE. coli2
    Compound BS. aureus1

Industrial Applications

In industrial settings, this compound is used for the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing.

Case Studies

Recent studies have focused on the synthesis and evaluation of chalcone derivatives including this compound. Findings suggest that structural modifications significantly affect both cytotoxicity and antimicrobial potency. For instance:

  • A study demonstrated that certain modifications increased the effectiveness against MCF-7 cells compared to traditional chemotherapeutics like Tamoxifen.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4,5-difluorophenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The compound’s structural analogs, such as 1-(4-(Trifluoromethylthio)phenyl)propan-1-one (CAS 1443326-76-8) and 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 85068-34-4), demonstrate how substituents influence reactivity and stability. For example:

  • Electron-withdrawing groups (EWGs): The trifluoromethyl group in 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one enhances electrophilicity at the ketone, increasing reactivity in nucleophilic additions compared to the ethoxy group in the target compound.
  • Electron-donating groups (EDGs): The ethoxy group in 1-(3-Ethoxy-4,5-difluorophenyl)propan-1-one may stabilize the aromatic ring through resonance, contrasting with the methoxy substituents in compounds like (E)-1-(4,4′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-(4-methylphenyl)prop-2-en-1-one (Acta Cryst. E67, o3181–o3182).
Table 1: Substituent Effects on Key Properties
Compound Name Substituents Key Properties
This compound 3-Ethoxy, 4,5-difluoro Moderate electrophilicity, enhanced solubility in polar solvents
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one 3,5-Bis(trifluoromethyl) High electrophilicity, thermal stability
4-Fluoromethcathinone (4-FMC) 4-Fluoro, methylamino CNS activity, water-soluble hydrochloride salt

Crystallographic and Conformational Comparisons

Crystal structures of related chalcones, such as (2E)-1-(4,4′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-(2,6-difluoro-phenyl)prop-2-en-1-one (Acta Cryst. E68, o1560–o1561), reveal planar aromatic systems and conjugated enone frameworks. The dihedral angles between aromatic rings and the ketone group in such compounds typically range from 5–15°, suggesting similar conformational rigidity for this compound.

Biological Activity

1-(3-Ethoxy-4,5-difluorophenyl)propan-1-one, a compound belonging to the class of chalcones, has garnered interest in medicinal chemistry due to its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13F2O\text{C}_{12}\text{H}_{13}\text{F}_2\text{O}

This compound features an ethoxy group and two fluorine atoms on a phenyl ring, which may influence its lipophilicity and biological activity.

Anticancer Activity

Recent studies have demonstrated that chalcone derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • A study highlighted that compounds structurally similar to this compound showed potent cytotoxic effects against MCF-7 breast cancer cells, with some derivatives outperforming traditional chemotherapeutics like Tamoxifen .
  • The mechanism of action is believed to involve apoptosis induction and cell cycle arrest in cancer cells, which is crucial for the development of new anticancer agents .

Table 1: Cytotoxic Activity of Chalcone Derivatives

CompoundCell Line TestedIC50 (µM)Reference
This compoundMCF-7Data Not AvailableThis Study
4aMCF-7<10
4hMCF-7<10

Antimicrobial Activity

Chalcones are also recognized for their antimicrobial properties. Research indicates that derivatives similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria:

  • A study reported that certain chalcone derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 1 µg/mL against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Chalcone Derivatives

CompoundPathogen TestedMIC (µg/mL)Reference
This compoundStaphylococcus aureusData Not AvailableThis Study
Compound AE. coli2
Compound BS. aureus1

The biological activity of this compound can be attributed to several mechanisms:

Anticancer Mechanisms:

  • Induction of apoptosis through mitochondrial pathways.
  • Inhibition of key signaling pathways involved in cell proliferation.

Antimicrobial Mechanisms:

  • Disruption of bacterial cell membranes.
  • Inhibition of nucleic acid synthesis.

Case Studies

In a recent case study focusing on the synthesis and evaluation of chalcone derivatives, researchers synthesized a series of compounds including this compound and evaluated their biological activities. The study found that modifications in the chemical structure significantly affected both cytotoxicity and antimicrobial potency. The findings suggest that further structural optimization could enhance the therapeutic efficacy of these compounds .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3-Ethoxy-4,5-difluorophenyl)propan-1-one with high yield and purity?

  • Methodological Answer : A Friedel-Crafts acylation approach is commonly employed, using 3-ethoxy-4,5-difluorobenzene and propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials and byproducts. Reflux conditions (e.g., 80–100°C for 6–12 hours) are critical for optimal acylation efficiency. Similar protocols for fluorinated aryl ketones highlight the need for inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.2 ppm) and ethoxy/methyl groups (δ 1.2–1.4 ppm for CH₃; δ 4.0–4.2 ppm for OCH₂). ¹⁹F NMR resolves fluorine environments (δ -110 to -140 ppm for difluorinated positions).
  • IR Spectroscopy : Confirm the ketone carbonyl stretch (~1680–1720 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 228.2 (calculated) with fragmentation patterns consistent with ethoxy and fluorophenyl cleavage.
    Cross-validation with single-crystal X-ray diffraction (e.g., SHELX refinement) ensures structural accuracy .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent oxidation and moisture absorption. Use desiccants (silica gel) in storage containers. Safety protocols include PPE (nitrile gloves, lab coats) and fume hoods during handling, as fluorinated aryl ketones may exhibit moderate toxicity .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?

  • Methodological Answer : Use SHELXL for refinement, employing restraints for disordered ethoxy or fluorophenyl groups. For twinned data, apply the HKLF5 format in SHELX to model twin laws (e.g., two-domain twinning). Validate refinement with a data-to-parameter ratio >15:1 and R-factor convergence <0.05. High-resolution data (≤0.8 Å) improves electron density maps for fluorinated positions .

Q. What computational strategies are optimal for docking studies involving this compound and a target enzyme?

  • Methodological Answer : Implement GOLD (Genetic Optimisation for Ligand Docking) to explore ligand flexibility and protein side-chain adjustments. Use the Chemscore fitness function with default parameters, but adjust the "allow early termination" setting to false for exhaustive sampling. Validate docking poses via:
  • RMSD <2.0 Å compared to co-crystallized ligands.
  • Consensus scoring with AutoDock Vina or Glide.
    Include explicit water molecules in the binding site to account for displacement effects .

Q. How can impurities in synthesized batches be systematically identified and quantified?

  • Methodological Answer : Employ HPLC-UV/HRMS with a C18 column (acetonitrile/water + 0.1% formic acid). Calibrate using reference standards of common byproducts (e.g., unreacted propanoyl chloride derivatives). For method validation:
  • Ensure resolution ≥1.5 between impurity peaks.
  • Achieve ≤2.0% RSD for retention time reproducibility.
  • Confirm limits of detection (LOD) ≤0.1% via signal-to-noise ratios.
    Protocols from pharmaceutical impurity profiling (e.g., bupropion-related compounds) are adaptable .

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